A Comprehensive Technical Guide to the Synthesis of Nickelous Disulfamate Tetrahydrate
A Comprehensive Technical Guide to the Synthesis of Nickelous Disulfamate Tetrahydrate
This guide provides an in-depth exploration of the primary laboratory-scale synthesis methodologies for nickelous disulfamate tetrahydrate (Ni(SO₃NH₂)₂·4H₂O). As a compound of significant interest in precision electroplating, catalysis, and battery technology, a thorough understanding of its synthesis is paramount for researchers, scientists, and professionals in drug development and materials science.[1][2][3] This document moves beyond simple procedural lists to offer a nuanced examination of the chemical principles, experimental variables, and process control parameters that underpin successful and reproducible synthesis.
Introduction: The Significance of Nickelous Disulfamate Tetrahydrate
Nickelous disulfamate, also known as nickel(II) sulfamate, is a highly soluble nickel salt that has garnered considerable attention for its applications in processes requiring low internal stress and high deposition rates.[1][4] The tetrahydrate form is the most common and is a green crystalline solid.[5][6] Its utility in the electronics, automotive, and aerospace industries underscores the need for reliable and well-characterized synthesis routes.[5] This guide will detail the most prevalent and effective synthesis methods, providing the necessary theoretical and practical knowledge for its preparation.
Core Synthesis Methodologies: A Comparative Overview
The laboratory synthesis of nickelous disulfamate tetrahydrate typically involves the reaction of a nickel precursor with an aqueous solution of sulfamic acid (HSO₃NH₂). The choice of the nickel source is a critical determinant of the reaction kinetics, impurity profile, and overall process control. The most common precursors are nickel carbonate (NiCO₃), nickel hydroxide (Ni(OH)₂), nickel oxide (NiO), and metallic nickel powder (Ni).
Synthesis from Nickel Carbonate: The Effervescent Route
The reaction between nickel carbonate and sulfamic acid is a widely employed method due to its straightforward nature and the use of relatively safe reactants.[7] The primary driving force for this reaction is the evolution of carbon dioxide gas, which effectively pushes the reaction to completion.
3.1 Underlying Chemistry and Rationale
The reaction proceeds according to the following equation:
NiCO₃ + 2HSO₃NH₂ + 3H₂O → Ni(SO₃NH₂)₂·4H₂O + CO₂ (g)
The key advantage of this method is the visual feedback provided by the cessation of CO₂ effervescence, indicating the reaction's endpoint. However, the rapid release of gas necessitates careful and portion-wise addition of the nickel carbonate to prevent excessive foaming and potential loss of product.[7]
3.2 Experimental Protocol
Materials:
-
Sulfamic Acid (HSO₃NH₂)
-
Nickel Carbonate (NiCO₃)
-
Deionized Water
-
Acetone (for trituration)
Procedure:
-
In a large beaker equipped with a magnetic stirrer, dissolve 10 g of sulfamic acid in 100 ml of warm deionized water.[7][8]
-
Slowly add small portions of nickel carbonate powder to the stirring sulfamic acid solution.[7][8]
-
Allow the effervescence to subside completely between each addition to control foaming.[7]
-
Continue adding nickel carbonate until no further dissolution or gas evolution is observed.[7][8]
-
Filter the resulting solution by suction to remove any unreacted nickel carbonate.[8]
-
Evaporate the filtrate on a steam bath to obtain a green, oily residue.[8]
-
Upon cooling, triturate the residue with acetone until a solid green product forms.[8]
3.3 Process Parameters and Expected Outcome
| Parameter | Value/Range | Rationale |
| Temperature | Warm (e.g., 40-60°C) | Enhances the dissolution of sulfamic acid and reaction rate. |
| Reactant Addition | Slow, portion-wise | To control the rate of CO₂ evolution and prevent excessive foaming.[7] |
| Endpoint Indication | Cessation of effervescence | A clear visual cue that the sulfamic acid has been fully consumed.[7] |
| Expected Yield | High | The reaction is driven to completion by the removal of CO₂ gas. |
3.4 Workflow Diagram
Caption: Workflow for the synthesis of nickelous disulfamate tetrahydrate from nickel carbonate.
Synthesis from Nickel Hydroxide or Nickel Oxide: The Non-Effervescent Routes
The reactions of nickel hydroxide or nickel oxide with sulfamic acid offer alternatives that avoid the foaming associated with the carbonate method.[4][7] These methods are also highly effective, yielding the desired product and water.
4.1 Underlying Chemistry and Rationale
The reactions are as follows:
Ni(OH)₂ + 2HSO₃NH₂ + 2H₂O → Ni(SO₃NH₂)₂·4H₂O[4] NiO + 2HSO₃NH₂ + 3H₂O → Ni(SO₃NH₂)₂·4H₂O[4]
The primary advantage of these methods is the absence of gas evolution, allowing for a more controlled reaction. However, the purity of the final product is highly dependent on the quality of the starting nickel hydroxide or oxide precursor.[7] The reaction with nickel oxide may require heating to proceed at a reasonable rate.[4]
4.2 Experimental Protocol (General)
Materials:
-
Sulfamic Acid (HSO₃NH₂)
-
Nickel Hydroxide (Ni(OH)₂) or Nickel Oxide (NiO)
-
Deionized Water
Procedure:
-
Prepare a hot aqueous solution of sulfamic acid.[4]
-
Gradually add the nickel hydroxide or fine nickel oxide powder to the stirring sulfamic acid solution under controlled temperature conditions.[4]
-
Continue the reaction, with heating if necessary, until the nickel precursor is fully dissolved.
-
Filter the hot solution to remove any unreacted starting material.
-
Allow the solution to cool and crystallize.
-
Collect the crystals by filtration, wash with cold deionized water, and dry appropriately.
4.3 Process Parameters and Expected Outcome
| Parameter | Value/Range | Rationale |
| Temperature | Elevated (e.g., 60-80°C) | To increase the reaction rate, especially for nickel oxide.[4] |
| Precursor Purity | High | Essential to ensure the purity of the final nickelous disulfamate product.[7] |
| Endpoint Indication | Complete dissolution of the nickel precursor | Indicates the reaction is complete. |
| Crystallization | Cooling | The high solubility of nickel sulfamate necessitates careful control of cooling to achieve good crystal formation.[9] |
4.4 Reaction Pathway Diagram
Caption: Reaction pathways for the synthesis of nickelous disulfamate tetrahydrate from nickel hydroxide or nickel oxide.
Synthesis from Metallic Nickel Powder: The Direct Approach
The direct reaction of metallic nickel powder with sulfamic acid presents an economically attractive route, particularly when high-purity nickel powder is readily available.[10] This method, however, requires careful control of pH and the use of an oxidizing agent to achieve a practical reaction rate.
5.1 Underlying Chemistry and Rationale
The direct reaction is facilitated by oxygenation, which accelerates the dissolution of the nickel powder.[10] The pH must be maintained below 5.0 to prevent hydrolysis of the sulfamic acid and the nickel sulfamate product.[10] Some protocols also employ an initiator, such as a mineral acid, and an oxidizing agent like hydrogen peroxide to enhance the reaction rate.[11][12]
5.2 Experimental Protocol
Materials:
-
Fine Nickel Powder (high purity)
-
Sulfamic Acid (HSO₃NH₂)
-
Deionized Water
-
Oxygen Gas or Hydrogen Peroxide (30%)
-
Initiator (e.g., Sulfuric Acid) (optional)
Procedure:
-
Create a suspension of finely divided nickel powder in water within a reaction vessel equipped for agitation and gas sparging.[10]
-
Control the temperature, preferably in the range of 40-60°C.[10]
-
Gradually add sulfamic acid to the suspension, maintaining the pH between 1.5 and 5.0.[10]
-
If using, add the initiator to the mixture.[12]
-
Introduce an oxidizing agent, either by sparging with pure oxygen or by the slow, controlled addition of hydrogen peroxide, while carefully monitoring the temperature.[10][12]
-
Continue the reaction with vigorous agitation until the reaction is complete, as indicated by a sharp rise in pH.[10]
-
Filter the resulting solution to remove any unreacted nickel.
-
The nickel sulfamate can then be obtained through controlled crystallization.
5.3 Process Parameters and Expected Outcome
| Parameter | Value/Range | Rationale |
| pH | 1.5 - 5.0 | To prevent hydrolysis of sulfamic acid and the product.[10] |
| Temperature | 40 - 60°C | Balances reaction rate with minimizing hydrolysis.[10] |
| Oxidizing Agent | Oxygen or H₂O₂ | Essential for achieving a rapid dissolution of the nickel powder.[10][12] |
| Agitation | Vigorous | To maintain the nickel powder in suspension and ensure efficient reaction.[10] |
5.4 Logical Relationship Diagram
Caption: Key relationships in the synthesis of nickelous disulfamate tetrahydrate from metallic nickel powder.
Purification and Characterization
Regardless of the synthesis method, purification of the resulting nickel sulfamate solution may be necessary to remove unreacted starting materials and byproducts. High pH treatment can be employed to precipitate metallic impurities like iron and chromium.[13] The final product can be characterized using various analytical techniques to confirm its identity and purity.
Safety Considerations
All synthesis procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Care should be taken when handling sulfamic acid, which is corrosive. The reaction with nickel carbonate produces CO₂, which can displace oxygen in enclosed spaces. Nickel compounds are also associated with health risks and should be handled with care.[6]
Conclusion
The synthesis of nickelous disulfamate tetrahydrate can be achieved through several effective methods, each with its own set of advantages and challenges. The choice of synthesis route will depend on factors such as the availability and purity of starting materials, the desired scale of production, and the specific requirements of the intended application. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can reliably produce high-quality nickelous disulfamate tetrahydrate for a variety of scientific and industrial purposes.
References
- Nickel Sulfamate|High-Purity Research Compound - Benchchem. (n.d.).
- Cas 13770-89-3, Nickel sulfamate - LookChem. (n.d.).
- Buy Nickel sulfamate (EVT-294720) | 13770-89-3 - EvitaChem. (n.d.).
- NICKEL SULFAMATE - Ataman Kimya. (n.d.).
- US3620669A - Production of nickel sulfamate - Google Patents. (n.d.).
- Preparation of nickel(II) sulfamate dihydrate - PrepChem.com. (n.d.).
- CN1233625C - Preparation of nickel sulphamate - Google Patents. (n.d.).
- Nickel Sulfamate Tetrahydrate | Ni(SO3NH2)2·4H2O | CAS 124594-15-6 ... (n.d.).
- Nickel (II) sulfamate tetrahydrate - Chem-Impex. (n.d.).
- Nickel (II) sulfamate tetrahydrate | 124594-15-6 - J&K Scientific LLC. (n.d.).
- Nickel(II) sulfamate 98 124594-15-6 - Sigma-Aldrich. (n.d.).
- Nickel sulfamate - ChemBK. (n.d.).
- CAS 124594-15-6: nickel(ii) sulfamate tetrahydrate - CymitQuimica. (n.d.).
- Nickel Plating from a Sulfamate Bath - Surface Technology Environmental Resource Center - STERC. (n.d.).
- Preparation of nickel (II) sulfamate - ResearchGate. (n.d.).
- Nickel Sulfamate. (n.d.).
- NICOL SULFAMATE - TDS - Columbia Chemical. (n.d.).
- Nickel(II) sulfamate tetrahydrate | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
- Nickel sulfamate tetrahydrate | H12N2NiO10S2 | CID 16211747 - PubChem. (n.d.).
Sources
- 1. heegermaterials.com [heegermaterials.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Cas 13770-89-3,Nickel sulfamate | lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. CAS 124594-15-6: nickel(ii) sulfamate tetrahydrate [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Content Retired - Compliance Assistance Centers [caiweb.com]
- 10. US3620669A - Production of nickel sulfamate - Google Patents [patents.google.com]
- 11. Buy Nickel sulfamate (EVT-294720) | 13770-89-3 [evitachem.com]
- 12. CN1233625C - Preparation of nickel sulphamate - Google Patents [patents.google.com]
- 13. technic.com [technic.com]
